molecular formula C24H27FN2O B10855701 Chm-fubiata

Chm-fubiata

Cat. No.: B10855701
M. Wt: 378.5 g/mol
InChI Key: AOUXUOYCTNNOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHM-FUBIATA, also known as N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a new generation of synthetic cannabinoids that have emerged in the recreational drug market, often as replacements for previously banned substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHM-FUBIATA typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Linker:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CHM-FUBIATA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

  • Cannabinoid Receptor Studies :
    • CHM-FUBIATA has been evaluated for its intrinsic activity at cannabinoid receptors. In vitro studies using β-arrestin recruitment assays demonstrated that this compound exhibits weak activity at both CB1 and CB2 receptors, suggesting a potential antagonistic effect rather than full agonism .
  • Metabolic Profiling :
    • The metabolic fate of this compound has been studied using human liver microsomes (HLMs). This approach helps identify metabolites that can be crucial for understanding its pharmacokinetics and potential toxicity . Data from these studies indicate that this compound is heavily metabolized, complicating detection in biological samples.

Toxicological Applications

  • Forensic Toxicology :
    • This compound has been detected in seized samples from various locations, including prisons in Scotland. This highlights its relevance as a new psychoactive substance (NPS) that may pose risks due to its psychoactive properties . The detection methods employed include advanced analytical techniques such as mass spectrometry and chromatography.
  • Case Studies :
    • A notable case involved the identification of this compound in infused paper samples seized by law enforcement. The findings underscore the importance of continuous monitoring and analysis of emerging synthetic cannabinoids to assess their impact on public health and safety .

Analytical Chemistry Applications

  • Standard Reference Material :
    • This compound serves as an analytical reference standard for laboratories conducting research on synthetic cannabinoids. Its availability allows for more accurate calibration and validation of analytical methods used in drug testing .
  • Detection Techniques :
    • Various detection techniques have been employed to analyze this compound in biological matrices. These include:
      • Liquid Chromatography-Mass Spectrometry (LC-MS)
      • Gas Chromatography-Mass Spectrometry (GC-MS)
      • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
    These methodologies are essential for quantifying synthetic cannabinoids in forensic samples and contribute to the development of reliable testing protocols .

Table 1: Pharmacological Activity of this compound

Receptor TypeActivity LevelNotes
CB1Weak AgonistPotential antagonistic properties noted
CB2Weak AgonistLimited activation observed

Table 2: Detection of this compound in Seized Samples

LocationSample TypeDetection MethodDate Detected
Scottish PrisonsInfused PaperLC-MSNovember 2022
Belgium CustomsResinous MaterialGC-MSFebruary 2022

Mechanism of Action

CHM-FUBIATA exerts its effects by interacting with cannabinoid receptors, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The activation of CB1 receptors in the central nervous system is responsible for the psychoactive effects of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHM-FUBIATA is unique due to its specific chemical structure, which includes a cyclohexylmethyl group and a fluorophenyl group. These structural features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .

Biological Activity

Chm-fubiata is a synthetic cannabinoid receptor agonist (SCRA) that has recently emerged in the recreational drug market. Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. This article delves into the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential toxicity based on diverse research findings.

Chemical and Physical Properties

This compound is characterized by the following chemical properties:

  • Chemical Formula : C23H25FN2O
  • Molecular Weight : 364.5 g/mol
  • Molecular Ion : [M+] 364
  • Exact Mass : 365.2024

These properties position this compound within a class of compounds that exhibit significant psychoactive effects, similar to those of THC .

This compound primarily acts as an agonist at cannabinoid receptors, specifically CB1 and CB2. The potency and efficacy of this compound have been evaluated through various assays, including:

  • NanoBiT® Bioassay : This assay measures the activation potential at cannabinoid receptors.
  • EC50 Values : The effective concentration at which 50% of the maximum response is observed.

In vitro studies have reported EC50 values for this compound at:

  • CB1 Receptor : 0.11 nM
  • CB2 Receptor : 0.08 nM

These values indicate a relatively low activation potential compared to other SCRAs like JWH-018, which has higher efficacy and potency .

Receptor Activation

This compound demonstrates weak receptor activation, with less than 10% maximal activation relative to CP55,940 (a reference compound) at both CB receptors. This suggests that while it can bind to these receptors, its ability to activate them is significantly lower than traditional cannabinoids .

Antagonistic Behavior

Interestingly, high concentrations of this compound have shown potential antagonistic effects against other cannabinoids like JWH-018. It can compete with lower concentrations of JWH-018 at both CB receptors, indicating that it may inhibit cannabinoid signaling rather than promote it under certain conditions .

Toxicological Considerations

The safety profile of this compound remains largely under-researched; however, synthetic cannabinoids are often associated with adverse effects. Reports suggest that these compounds can lead to severe health issues, including:

  • Cardiac Arrhythmias : Some SCRAs have been predicted to block the hERG potassium channel, leading to potential cardiac risks such as QT interval prolongation .
  • Psychoactive Effects : Users may experience effects similar to THC but with increased risks of negative outcomes due to variability in potency and purity.

Case Studies and Research Findings

Several studies have investigated the presence and effects of this compound in various contexts:

  • Seizure Analysis : In a study analyzing seized samples in the U.S., Belgium, and Scotland, this compound was detected alongside other SCRAs. The study highlighted its presence in recreational drug supplies post-regulatory bans on traditional cannabinoids .
  • Comparative Studies : Research comparing this compound with other SCRAs revealed its lower efficacy at cannabinoid receptors compared to more potent compounds like ADB-FUBIATA and JWH-018 .

Summary of Findings

StudyKey Findings
NCBI Study Identified enantiomers with varying potencies at CB receptors; emphasized structural influences on receptor binding.
Forensic Analysis Documented detection in seized substances; highlighted low activation potential and possible antagonistic behavior against other cannabinoids.
Cardiac Risk Assessment Predicted hERG channel blockage by several SCRAs; indicated potential for cardiac arrhythmias linked to synthetic cannabinoids.

Properties

Molecular Formula

C24H27FN2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide

InChI

InChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28)

InChI Key

AOUXUOYCTNNOND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.